molecular formula C12H17ClNO4P B6337415 Isopropyl (chloro(phenoxy)phosphoryl)-D-alaninate CAS No. 926309-10-6

Isopropyl (chloro(phenoxy)phosphoryl)-D-alaninate

Cat. No.: B6337415
CAS No.: 926309-10-6
M. Wt: 305.69 g/mol
InChI Key: SKAAFTUHFLUIKV-VTZGEWFSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl (chloro(phenoxy)phosphoryl)-D-alaninate is a chemical compound with the molecular formula C12H17ClNO4P. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phosphoryl group, a phenoxy group, and an alaninate moiety.

Mechanism of Action

Biochemical Pathways

Given the structural similarity to phenoxyacetic acid , it is possible that this compound may influence similar biochemical pathways.

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl (chloro(phenoxy)phosphoryl)-D-alaninate typically involves the reaction of D-alanine with isopropyl chloroformate and phenoxyphosphoryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Protection of the amino group: The amino group of D-alanine is protected using a suitable protecting group.

    Formation of the phosphoryl intermediate: Phenoxyphosphoryl chloride is reacted with isopropyl chloroformate to form the phosphoryl intermediate.

    Coupling reaction: The protected D-alanine is then coupled with the phosphoryl intermediate to form this compound.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and optimized reaction conditions. The process is designed to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Isopropyl (chloro(phenoxy)phosphoryl)-D-alaninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution with amines can form phosphoramidates.

Scientific Research Applications

Isopropyl (chloro(phenoxy)phosphoryl)-D-alaninate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Isopropyl (chloro(phenoxy)phosphoryl)-D-alaninate can be compared with other similar compounds, such as:

    Isopropyl (phenoxyphosphoryl)-D-alaninate: Lacks the chloro group, which may affect its reactivity and biological activity.

    Isopropyl (chloro(phenoxy)phosphoryl)-L-alaninate: The L-alanine isomer may have different stereochemical properties and biological effects.

    Phenyl (isopropoxy-L-alaninyl) phosphorochloridate: Similar structure but with a phenyl group instead of a phenoxy group, which may influence its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

propan-2-yl (2R)-2-[[chloro(phenoxy)phosphoryl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClNO4P/c1-9(2)17-12(15)10(3)14-19(13,16)18-11-7-5-4-6-8-11/h4-10H,1-3H3,(H,14,16)/t10-,19?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAAFTUHFLUIKV-VTZGEWFSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC(C)C)NP(=O)(OC1=CC=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClNO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.